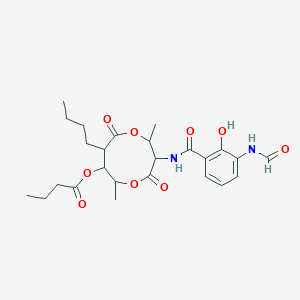
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol, also known as DTE, is a chemical compound that has been widely used in scientific research. It is a derivative of the triazine family and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol is not well understood. However, it has been shown to interact with metal ions, such as copper and zinc, and to form complexes with them. These complexes have been studied for their potential applications in catalysis and sensing.
Efectos Bioquímicos Y Fisiológicos
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and to be biocompatible. This makes it a promising candidate for biomedical applications, such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has some limitations. It is not very soluble in water, which can limit its use in aqueous systems. It is also relatively expensive compared to other chemicals.
Direcciones Futuras
There are several future directions for the use of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol in scientific research. One direction is the development of new metal-organic frameworks and porous organic polymers using 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol as a building block. These materials have potential applications in gas storage, separation, and catalysis. Another direction is the study of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol complexes with metal ions for their potential applications in sensing and catalysis. Finally, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol could be further studied for its biomedical applications, such as drug delivery and tissue engineering.
Conclusion
In conclusion, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol is a chemical compound that has been widely used in scientific research. It has been synthesized through various methods and has unique properties that make it suitable for a variety of applications. 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has been used as a ligand in metal-organic frameworks, a building block in porous organic polymers, and as a candidate for biomedical applications. Further research is needed to fully understand the mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol and to explore its potential applications in various fields.
Métodos De Síntesis
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol can be synthesized through various methods, including the reaction of cyanuric chloride with ethylenediamine, followed by hydrolysis. Another method involves the reaction of cyanuric chloride with ethanolamine in the presence of a base. The yield of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol from these methods is generally high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal-organic frameworks, which are materials that have potential applications in gas storage, separation, and catalysis. 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has also been used as a building block in the synthesis of porous organic polymers, which have potential applications in gas storage, separation, and sensing.
Propiedades
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4-8-3(1-2-11)9-5(7)10-4/h11H,1-2H2,(H4,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPLOAYWREBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)








![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)

